isoquinolin-8-ol hydrobromide
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Overview
Description
Isoquinolin-8-ol hydrobromide is an organic compound with the molecular formula C9H7NO·HBr. It is a derivative of isoquinoline, a nitrogen-containing heterocyclic aromatic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinolin-8-ol hydrobromide can be synthesized through several methods. One common approach involves the bromination of isoquinolin-8-ol using hydrobromic acid. The reaction typically proceeds under reflux conditions, where isoquinolin-8-ol is dissolved in a suitable solvent, such as chloroform or acetonitrile, and hydrobromic acid is added slowly. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Isoquinolin-8-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isoquinolin-8-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield isoquinolin-8-amine using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution
Major Products Formed
Oxidation: Isoquinolin-8-one.
Reduction: Isoquinolin-8-amine.
Substitution: Various substituted isoquinolin-8-ol derivatives
Scientific Research Applications
Isoquinolin-8-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and neuroprotective properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of isoquinolin-8-ol hydrobromide involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of enzymes, such as monoamine oxidase, and modulate neurotransmitter levels. Its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A structural isomer of quinoline, widely found in naturally occurring alkaloids.
Quinoline: A nitrogen-containing heterocyclic compound with diverse biological activities.
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties
Uniqueness
Isoquinolin-8-ol hydrobromide is unique due to its specific bromination, which imparts distinct chemical reactivity and biological activity. Its hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in research and industry .
Properties
CAS No. |
2694744-86-8 |
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Molecular Formula |
C9H8BrNO |
Molecular Weight |
226.07 g/mol |
IUPAC Name |
isoquinolin-8-ol;hydrobromide |
InChI |
InChI=1S/C9H7NO.BrH/c11-9-3-1-2-7-4-5-10-6-8(7)9;/h1-6,11H;1H |
InChI Key |
BYLWSMBJXYQOMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=NC=C2)C(=C1)O.Br |
Purity |
95 |
Origin of Product |
United States |
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